methyl5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which offers a metal-free and eco-friendly approach . The reaction conditions usually involve mild temperatures and simple workup procedures, making it an efficient method for producing this compound.
Industrial Production Methods
Industrial production of methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-70 can enhance the efficiency and eco-friendliness of the process . These methods are designed to be cost-effective and scalable, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products are often used as intermediates in the synthesis of more complex compounds .
Scientific Research Applications
Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate
- 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
InChI Key |
YNAGCMWPZSESSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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